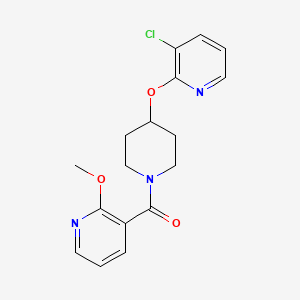

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C17H18ClN3O3 and its molecular weight is 347.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) . PCSK9 is a protein that regulates the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors (LDLRs) on the surface of cells .

Mode of Action

The compound acts as a It is converted by liver carboxyesterase (CES1) to its active form, which selectively inhibits the synthesis of PCSK9 . This inhibition is achieved by binding to the PCSK9 protein, preventing it from interacting with LDLRs .

Biochemical Pathways

The compound affects the cholesterol homeostasis pathway . By inhibiting PCSK9 synthesis, it increases the number of LDLRs on the cell surface, enhancing the uptake and clearance of LDL-C from the bloodstream . This leads to a decrease in circulating LDL-C levels, which is beneficial for patients with hypercholesterolemia .

Pharmacokinetics

The compound exhibits good oral bioavailability . After oral administration, it is rapidly converted to its active form by CES1 in the liver . The active form of the compound has been found in significant concentrations in mice and monkeys shortly after oral administration . .

Result of Action

The compound effectively lowers plasma PCSK9 levels . In humanized PCSK9 mice, it has been shown to reduce PCSK9 levels by 26-53% a few hours after oral administration . This leads to a decrease in circulating LDL-C levels, which can help manage hypercholesterolemia .

Actividad Biológica

The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is a complex organic molecule with diverse biological activities. This article reviews its structure, synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloropyridine and a methoxypyridine moiety. Its molecular formula is C16H18ClN3O2, and it exhibits a molecular weight of 319.79 g/mol. The presence of the chloropyridine ring is significant for its biological activity, as halogenated compounds often show enhanced pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.

- Substitution Reactions : Utilizing chloropyridine derivatives to introduce the chlorinated moiety.

- Final Coupling : Linking the methoxypyridine through nucleophilic substitution.

These synthetic routes can be optimized for yield and purity using various solvents and catalysts, such as dichloromethane and palladium-based catalysts.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research has indicated potential interactions with:

- Phosphodiesterases (PDEs) : These enzymes are crucial in regulating intracellular signaling pathways involving cyclic nucleotides (cAMP and cGMP). Inhibition of PDEs can lead to increased levels of these second messengers, affecting various physiological processes such as vasodilation and neurotransmission .

- Kinase Inhibition : The compound may also exhibit kinase inhibitory activity, which is vital in cancer therapeutics. By modulating kinase activity, it could potentially interfere with tumor cell proliferation .

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, it has shown significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the micromolar range. This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

- Case Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated the effects of similar compounds on MCF-7 cells, reporting that modifications in the pyridine rings significantly affected their anticancer activity . This highlights the importance of structural variations in enhancing biological efficacy.

- In Vivo Studies : Animal model studies have indicated that compounds with similar structures can inhibit tumor growth in xenograft models, suggesting that this compound may have potential therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Drug Development

- The compound serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals targeting various diseases.

- Its structure suggests potential antimicrobial and anticancer properties, making it a candidate for further pharmacological studies.

-

Biological Activity

- Preliminary studies indicate that the compound may interact with specific biological targets such as enzymes or receptors. This interaction can modulate their activity, leading to various physiological effects.

- Detailed receptor binding assays and cellular response evaluations are necessary to elucidate these pathways fully.

-

Synthesis of Derivatives

- The compound can be used to synthesize derivatives that may exhibit enhanced biological activity or selectivity towards specific targets.

- For example, modifications to the piperidinyl group or the introduction of different substituents on the pyridine rings could yield compounds with improved efficacy or reduced toxicity.

Data Table: Summary of Applications

Case Studies

-

Anticancer Activity

- A study investigated the anticancer potential of similar compounds with piperidinyl structures. Results indicated significant cytotoxicity against various cancer cell lines, suggesting that derivatives of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone may exhibit similar or enhanced effects.

-

Antimicrobial Properties

- Research into related chloropyridinyl compounds has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored for its potential as an antimicrobial agent.

Propiedades

IUPAC Name |

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3/c1-23-15-13(4-2-8-19-15)17(22)21-10-6-12(7-11-21)24-16-14(18)5-3-9-20-16/h2-5,8-9,12H,6-7,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCJAIALODXDQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.